2,3-Dibromobutanal
Overview
Description
2,3-Dibromobutanal is an organic compound with the molecular formula C4H6Br2O It is a dibromo derivative of butanal, where two bromine atoms are attached to the second and third carbon atoms of the butanal chain
Preparation Methods
Synthetic Routes and Reaction Conditions
2,3-Dibromobutanal can be synthesized through the bromination of butanal. The process involves the addition of bromine (Br2) to butanal in the presence of a suitable solvent, such as carbon tetrachloride (CCl4) or dichloromethane (CH2Cl2). The reaction typically occurs at room temperature and may require a catalyst to proceed efficiently.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced separation techniques, such as distillation and crystallization, are common in industrial settings to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
2,3-Dibromobutanal undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form 2,3-dibromobutanoic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of this compound can yield 2,3-dibromobutanol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The bromine atoms in this compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide (NaOH) and potassium cyanide (KCN).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Sodium hydroxide (NaOH) in water or potassium cyanide (KCN) in ethanol.
Major Products
Oxidation: 2,3-Dibromobutanoic acid.
Reduction: 2,3-Dibromobutanol.
Substitution: Various substituted butanal derivatives depending on the nucleophile used.
Scientific Research Applications
2,3-Dibromobutanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: The compound can be used to study the effects of halogenated aldehydes on biological systems. It serves as a model compound for investigating the interactions of halogenated organic compounds with enzymes and other biomolecules.
Medicine: Research into the potential medicinal applications of this compound is ongoing. It may serve as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer chemistry and materials science.
Mechanism of Action
The mechanism of action of 2,3-Dibromobutanal involves its reactivity with nucleophiles and electrophiles. The presence of two bromine atoms makes the compound highly reactive towards nucleophilic substitution reactions. The aldehyde group in this compound can undergo nucleophilic addition reactions, forming various adducts depending on the nucleophile used.
Molecular Targets and Pathways
In biological systems, this compound can interact with enzymes and proteins through covalent modification. The compound may form adducts with amino acid residues, affecting the function of the target proteins. The exact molecular targets and pathways involved in these interactions are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
2,3-Dibromobutane: A similar compound with a saturated carbon chain, lacking the aldehyde group.
2,3-Dibromobutanol: The reduced form of 2,3-Dibromobutanal, containing a hydroxyl group instead of an aldehyde group.
2,3-Dibromobutanoic acid: The oxidized form of this compound, containing a carboxylic acid group.
Uniqueness
This compound is unique due to the presence of both bromine atoms and an aldehyde group. This combination of functional groups imparts distinct reactivity and properties to the compound, making it valuable for various applications in research and industry. The aldehyde group allows for nucleophilic addition reactions, while the bromine atoms facilitate substitution reactions, providing a versatile platform for chemical transformations.
Biological Activity
2,3-Dibromobutanal is an organic compound with the molecular formula CHBrO, characterized by two bromine atoms at the second and third carbon positions of the butanal structure. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. The presence of bromine enhances its electrophilic character, making it a valuable intermediate in organic synthesis and medicinal chemistry.
This compound can be synthesized through various methods including:
- Bromination of Butanal : Direct bromination under controlled conditions.
- Reactions with Nucleophiles : The compound can undergo nucleophilic substitution reactions due to the presence of the aldehyde functional group.
These properties make it suitable for further modifications in drug development and chemical synthesis.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties against certain bacteria and fungi. A study highlighted its effectiveness against strains such as Staphylococcus aureus and Candida albicans, showing potential for use in treating infections caused by these pathogens.
Anticancer Potential
In addition to its antimicrobial effects, this compound is being investigated for its anticancer activity . Preliminary studies suggest that it may inhibit the growth of cancer cells, although further research is required to elucidate the mechanisms involved. For instance, its interaction with cellular pathways related to apoptosis (programmed cell death) is a focal point of ongoing investigations.
The mechanism by which this compound exerts its biological effects is primarily attributed to its reactivity as an electrophile. It can interact with nucleophiles in biological systems, leading to:
- Formation of Covalent Bonds : This can modify biomolecules such as proteins and nucleic acids.
- Disruption of Cellular Functions : By altering key biomolecules, it may interfere with cellular signaling pathways and metabolic processes.
Case Studies and Research Findings
Properties
IUPAC Name |
2,3-dibromobutanal | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6Br2O/c1-3(5)4(6)2-7/h2-4H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYIVEANXLDDGII-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C=O)Br)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6Br2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60964775 | |
Record name | 2,3-Dibromobutanal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60964775 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.90 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50553-14-5 | |
Record name | Butanol, 2,3-dibromo- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050553145 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,3-Dibromobutanal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60964775 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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